molecular formula C21H19F3N4O4 B11478859 N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11478859
M. Wt: 448.4 g/mol
InChI Key: ALDAXJQFESPJKT-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The oxadiazole intermediate is then coupled with an ethoxy-substituted benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, potentially leading to the formation of amines or hydrocarbons.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, hydrocarbons.

    Substitution Products: Halogenated derivatives, substituted amides.

Scientific Research Applications

    Pharmaceuticals: Due to its complex structure, it may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Agrochemicals: The trifluoromethyl group is known for enhancing the bioactivity of agrochemicals, making this compound a candidate for herbicide or pesticide development.

    Materials Science: The compound’s unique electronic properties could be exploited in the development of new materials for electronic or photonic applications.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE would depend on its specific application. In pharmaceuticals, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHOXY-N-[2-({3-[4-(METHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE
  • 4-ETHOXY-N-[2-({3-[4-(CHLORO)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE

Uniqueness

The presence of the trifluoromethyl group in 4-ETHOXY-N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE imparts unique electronic properties, enhancing its bioactivity and stability compared to similar compounds with different substituents. This makes it particularly valuable in applications where high potency and selectivity are required.

Properties

Molecular Formula

C21H19F3N4O4

Molecular Weight

448.4 g/mol

IUPAC Name

N-[2-[(4-ethoxybenzoyl)amino]ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H19F3N4O4/c1-2-31-16-9-5-14(6-10-16)18(29)25-11-12-26-19(30)20-27-17(28-32-20)13-3-7-15(8-4-13)21(22,23)24/h3-10H,2,11-12H2,1H3,(H,25,29)(H,26,30)

InChI Key

ALDAXJQFESPJKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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